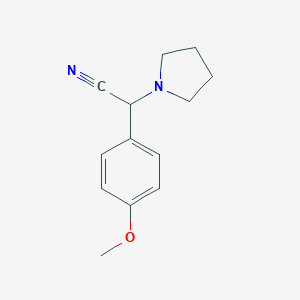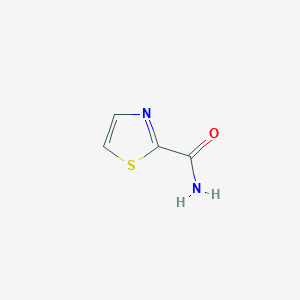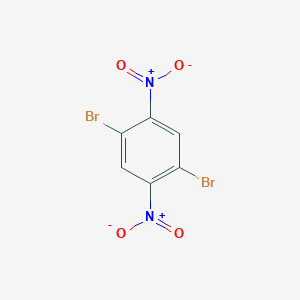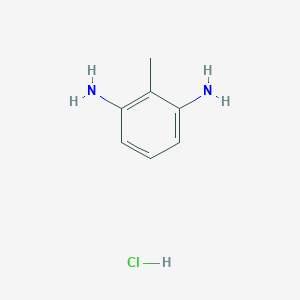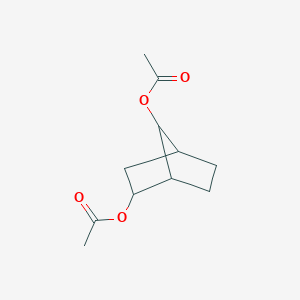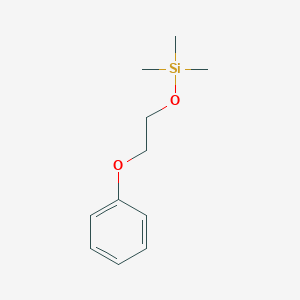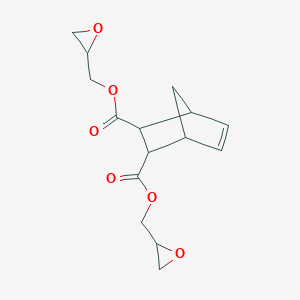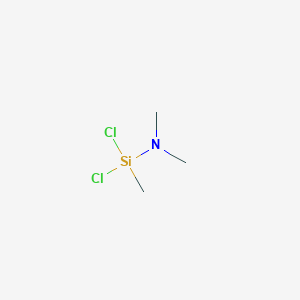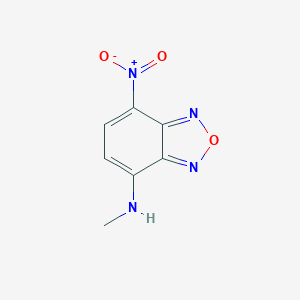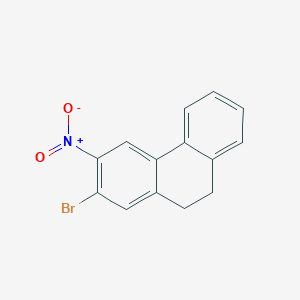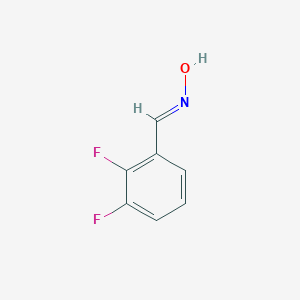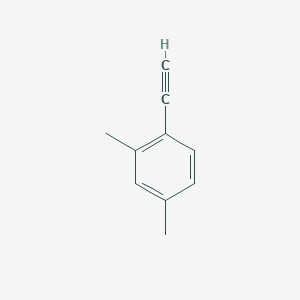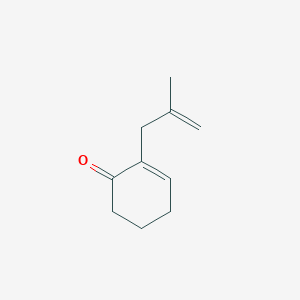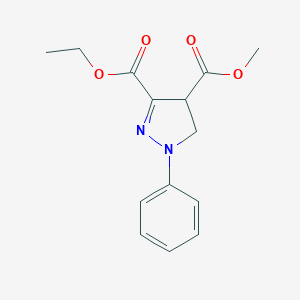
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the pyrazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood. However, it has been suggested that 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate may act as a GABAergic agent, which may explain its anticonvulsant and analgesic activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to inhibit the activity of COX-2, which may explain its anti-inflammatory activity. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been reported to induce apoptosis in cancer cells, which may explain its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may explain its anti-inflammatory activity. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to increase the levels of GABA in the brain, which may explain its anticonvulsant and analgesic activities. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been used as a ligand in the synthesis of various metal complexes with potential applications in catalysis. However, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate also has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. Additionally, the mechanism of action of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate. One direction is to further investigate its mechanism of action to gain a better understanding of how it exhibits its biological activities. Another direction is to investigate its potential applications in drug development. Additionally, the synthesis of metal complexes with 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate as a ligand could be explored further for potential applications in catalysis. Finally, the development of water-soluble derivatives of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate could expand its potential applications in aqueous environments.
Conclusion:
In conclusion, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. It has been synthesized using various methods and has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has various biochemical and physiological effects, and its mechanism of action is not fully understood. While 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has advantages for lab experiments, it also has limitations. There are several future directions for research on 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, including further investigation of its mechanism of action and potential applications in drug development.
Métodos De Síntesis
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a solvent-free grinding method. The one-pot three-component reaction involves the reaction of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a catalyst. The solvent-free microwave-assisted synthesis involves the reaction of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a microwave and a catalyst. The solvent-free grinding method involves the grinding of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been extensively studied for its potential applications in various scientific research areas. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to have a positive effect on learning and memory in animal models. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been used as a ligand in the synthesis of various metal complexes with potential applications in catalysis.
Propiedades
Número CAS |
86955-92-2 |
|---|---|
Nombre del producto |
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate |
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
5-O-ethyl 4-O-methyl 2-phenyl-3,4-dihydropyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(18)12-11(13(17)19-2)9-16(15-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
Clave InChI |
GUQRYEOAECXKKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



